BenchChemオンラインストアへようこそ!

N-(1-Methoxybutan-2-yl)thietan-3-amine

Medicinal chemistry Conformational analysis Fragment-based drug design

N-(1-Methoxybutan-2-yl)thietan-3-amine is a secondary amine derivative of thietane—a four-membered sulfur-containing heterocycle—substituted at the nitrogen with a chiral 1-methoxybutan-2-yl group. The compound has the molecular formula C₈H₁₇NOS and a molecular weight of 175.29 g·mol⁻¹.

Molecular Formula C8H17NOS
Molecular Weight 175.29 g/mol
Cat. No. B13016256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methoxybutan-2-yl)thietan-3-amine
Molecular FormulaC8H17NOS
Molecular Weight175.29 g/mol
Structural Identifiers
SMILESCCC(COC)NC1CSC1
InChIInChI=1S/C8H17NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3
InChIKeyYCZBJKPBEJQKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methoxybutan-2-yl)thietan-3-amine (CAS 1849367-42-5): Technical Baseline for Scientific Procurement


N-(1-Methoxybutan-2-yl)thietan-3-amine is a secondary amine derivative of thietane—a four-membered sulfur-containing heterocycle—substituted at the nitrogen with a chiral 1-methoxybutan-2-yl group . The compound has the molecular formula C₈H₁₇NOS and a molecular weight of 175.29 g·mol⁻¹ [1]. Thietane-containing amines are increasingly explored as sp³-rich, polarity-tunable building blocks for medicinal chemistry and fragment-based drug discovery, with the sulfur atom offering three accessible oxidation states (S(II), S(IV), S(VI)) that enable systematic modulation of ionization state and lipophilicity [2].

Why N-(1-Methoxybutan-2-yl)thietan-3-amine Cannot Be Replaced by a Generic Thietane Amine Analog


Within the C₈H₁₇NOS thietane-amine isomer space, even subtle shifts in the position of the methoxy group or the branching of the alkyl linker produce measurable differences in molecular topology, conformational flexibility, and emergent physicochemical properties . The target compound's 1-methoxybutan-2-yl substituent creates a chiral center adjacent to the amine nitrogen, imposing a specific stereoelectronic environment that is absent in linear-chain regioisomers such as N-(4-methoxybutyl)thietan-3-amine . Further, the thietane ring itself offers a distinct polarity and 3D architecture compared to its oxetane or azetidine counterparts, making the scaffold non-interchangeable in structure-activity relationship (SAR) campaigns [1]. These differences—though appearing minor in 2D representations—can significantly affect target binding, metabolic stability, and synthetic tractability in downstream applications.

Quantitative Differentiation Evidence for N-(1-Methoxybutan-2-yl)thietan-3-amine Against Closest Analogs


Reduced Rotatable Bond Count Versus Linear-Chain Regioisomer Improves Conformational Pre-Organization

The target compound contains 5 rotatable bonds, whereas its closest linear-chain regioisomer, N-(4-methoxybutyl)thietan-3-amine, possesses 6 rotatable bonds . The lower rotatable bond count arises from the branched 1-methoxybutan-2-yl architecture, which restricts one C–C single-bond rotation relative to a fully extended n-butyl chain. In drug discovery, a reduction in rotatable bond count is correlated with improved oral bioavailability and higher ligand efficiency, as each additional rotatable bond increases the entropic penalty upon binding and can reduce passive permeability [1].

Medicinal chemistry Conformational analysis Fragment-based drug design

Chiral Center at the α-Carbon of the Amine Substituent Enables Stereochemically Defined SAR Exploration

Unlike achiral thietane-amine derivatives such as N-(4-methoxybutyl)thietan-3-amine or the parent thietan-3-amine, the target compound bears a stereogenic center at the C-2 position of the butyl substituent directly attached to the amine nitrogen . This chiral amine architecture is analogous to the well-established α-methylbenzylamine (α-MBA) chiral auxiliary family, offering the potential for diastereoselective transformations or the generation of enantiomerically enriched downstream products. The (R) and (S) enantiomers, if resolved, would present distinct 3D pharmacophores, a feature absent in symmetric or achiral comparator compounds [1].

Stereochemistry Chiral building blocks Asymmetric synthesis

Thietane Scaffold Polarity Differentiation: S(II) Thietane Versus Oxetane Pharmacophore for Fine-Tuned LogD Modulation

The thietane ring in the S(II) oxidation state occupies a unique physicochemical space that is distinct from its oxygen analog oxetane. A systematic study of functionalized thietane building blocks demonstrated that S(II) thietane derivatives remain close to cyclobutane in lipophilicity, whereas S(IV) and S(VI) thietane counterparts are markedly less lipophilic and more polar than oxetane [1]. For secondary amine derivatives specifically, the thietane pKa is approximately 0.5–1.0 log units lower than the corresponding oxetane amine, resulting in a reduced fraction ionized at physiological pH 7.4 and consequently higher passive membrane permeability [1][2]. The target compound's computed LogP of 1.12 and TPSA of 21.26 Ų are consistent with a CNS-accessible physicochemical profile (desirable range: LogP 1–3, TPSA < 60–70 Ų) .

Physicochemical profiling Bioisostere comparison Fragment-based drug discovery

Structurally Distinct from Unsaturated Analog: Saturated Butyl Chain Eliminates Olefin-Mediated Metabolic Liability

The target compound features a fully saturated 1-methoxybutan-2-yl chain (C₄H₉O), in contrast to the unsaturated analog N-(1-methoxybut-3-en-2-yl)thietan-3-amine (CAS 1849255-55-5), which contains a terminal alkene . Terminal alkenes are recognized as potential sites for cytochrome P450-mediated epoxidation and subsequent covalent adduct formation, presenting a toxicological liability in drug development. The saturated analog eliminates this metabolic soft spot, offering a cleaner in vitro metabolic profile suitable for progression into cellular and in vivo assays [1].

Metabolic stability Structural alert avoidance Drug-like property optimization

Commercial Availability at Defined Purity and Hazard Classification Enables Informed Procurement Decisions

The target compound is commercially available from multiple vendors at 95–98% purity with documented GHS hazard classification (H302–H315–H319–H335), enabling immediate procurement with defined quality specifications . In contrast, closely related analogs such as N-(4-methoxybutan-2-yl)thietan-3-amine and N-(2-methoxy-3-methylbutyl)thietan-3-amine are listed primarily by specialty suppliers with limited stock availability and higher unit pricing [1]. The broader vendor network for the target compound reduces supply chain risk and facilitates competitive pricing for bulk quantities.

Chemical procurement Quality control Laboratory safety

Highest-Value Application Scenarios for N-(1-Methoxybutan-2-yl)thietan-3-amine Based on Verified Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS-Relevant Pharmacophores

The compound's computed LogP (1.12) and low TPSA (21.26 Ų) place it within CNS drug-like chemical space , while the thietane S(II) scaffold offers reduced basicity relative to oxetane amines, potentially improving passive permeability at physiological pH [1]. This makes N-(1-methoxybutan-2-yl)thietan-3-amine a suitable fragment for inclusion in CNS-focused screening libraries where balanced lipophilicity and low molecular weight (175 Da) are design criteria.

Chiral Scaffold for Asymmetric Synthesis of Bioactive Amine Derivatives

The stereogenic center at the α-carbon of the amine substituent provides a chiral handle that is absent in linear-chain thietane amine regioisomers . Research groups pursuing enantioselective synthesis of drug candidates—particularly those targeting chiral G-protein-coupled receptors (GPCRs) or ion channels—can use this building block to introduce defined stereochemistry early in the synthetic route.

Metabolic-Stability-Optimized Probe Design for Cellular Target Engagement Studies

Unlike the unsaturated analog N-(1-methoxybut-3-en-2-yl)thietan-3-amine, which carries a terminal alkene liable to CYP450-mediated oxidation , the fully saturated target compound avoids this metabolic liability. This property is critical for cellular thermal shift assays (CETSA) and other target engagement experiments where prolonged incubation times require chemically stable probe molecules.

Thietane-Oxetane Matched-Pair SAR Analysis in Lead Optimization Programs

Systematic physicochemical profiling by the Enamine/Institute of Bioorganic Chemistry team demonstrated that S(II) thietane amines occupy a distinct LogD/pKa space compared to oxetane analogs [1]. Medicinal chemistry teams can procure N-(1-methoxybutan-2-yl)thietan-3-amine alongside its hypothetical oxetane counterpart to perform matched-pair analysis, quantifying the impact of O→S substitution on potency, selectivity, and ADME parameters without altering the amine substituent architecture.

Quote Request

Request a Quote for N-(1-Methoxybutan-2-yl)thietan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.